molecular formula C13H13NO B15228705 (4-(2-Methylpyridin-4-yl)phenyl)methanol CAS No. 1349718-66-6

(4-(2-Methylpyridin-4-yl)phenyl)methanol

Cat. No.: B15228705
CAS No.: 1349718-66-6
M. Wt: 199.25 g/mol
InChI Key: WQNCCPCHARJDDV-UHFFFAOYSA-N
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Description

(4-(2-Methylpyridin-4-yl)phenyl)methanol is a pyridine derivative featuring a phenyl group substituted with a hydroxymethyl (–CH2OH) moiety at the para-position and a 2-methylpyridin-4-yl group. This structure combines aromatic and heterocyclic components, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C13H13NO, with a molecular weight of 199.25 g/mol.

Properties

CAS No.

1349718-66-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

[4-(2-methylpyridin-4-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3

InChI Key

WQNCCPCHARJDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 4-(2-Methylpyridin-4-yl)benzaldehyde: This method involves the reduction of 4-(2-Methylpyridin-4-yl)benzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.

    Reduction of 4-(2-Methylpyridin-4-yl)benzonitrile: Another method involves the reduction of 4-(2-Methylpyridin-4-yl)benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature and yields (4-(2-Methylpyridin-4-yl)phenyl)methanol as the primary product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, H2 with Pd/C catalyst.

    Substitution: SOCl2 in dichloromethane, PBr3 in ether.

Major Products:

    Oxidation: 4-(2-Methylpyridin-4-yl)benzaldehyde, 4-(2-Methylpyridin-4-yl)benzoic acid.

    Reduction: 4-(2-Methylpyridin-4-yl)phenylamine.

    Substitution: 4-(2-Methylpyridin-4-yl)phenyl chloride, 4-(2-Methylpyridin-4-yl)phenyl bromide.

Scientific Research Applications

Chemistry:

    Catalysis: (4-(2-Methylpyridin-4-yl)phenyl)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine:

    Drug Development: this compound is explored as a potential lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(2-Methylpyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Simpler Pyridine Derivatives: (2-Methylpyridin-4-yl)methanol lacks the biphenyl structure, reducing steric bulk and molecular weight (123.15 g/mol) .

Biphenyl vs. Pyridine-Phenyl: (4′-Methylbiphenyl-4-yl)methanol replaces the pyridine with a second phenyl ring, eliminating nitrogen-based polarity and increasing hydrophobicity .

Functional Group Impact : Wnt-C59, an acetamide derivative, exhibits significantly higher molecular weight (379.5 g/mol ) and is a potent PORCN inhibitor, highlighting how replacing –CH2OH with –NHAc enhances biological activity .

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